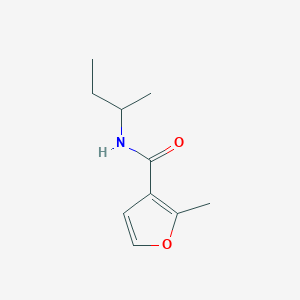

N-butan-2-yl-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-7(2)11-10(12)9-5-6-13-8(9)3/h5-7H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVFGZWOUUYPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(OC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Formation

The synthesis of N-butan-2-yl-2-methylfuran-3-carboxamide begins with the conversion of 2-methylfuran-3-carboxylic acid to its corresponding acid chloride. Two principal reagents are employed for this transformation: oxalyl chloride and thionyl chloride .

Oxalyl Chloride-Mediated Activation

In a representative procedure, 2-methylfuran-3-carboxylic acid (31.5 mg) is suspended in dichloromethane (0.5 mL) and treated with oxalyl chloride (0.022 mL) and a catalytic amount of N,N-dimethylformamide (DMF) at 20°C under nitrogen for 0.5 hours. This method achieves near-quantitative conversion to the acid chloride, as evidenced by the absence of residual starting material in thin-layer chromatography (TLC). The mild reaction conditions minimize side reactions such as ring-opening of the furan moiety.

Thionyl Chloride Activation

An alternative approach uses thionyl chloride (15 mL) in dichloromethane (20 mL) with DMF (5–6 drops) at 70°C for 3 hours. This method is advantageous for large-scale synthesis due to thionyl chloride’s low cost and ease of removal via distillation. However, elevated temperatures necessitate careful monitoring to prevent degradation of the acid chloride.

Coupling with 2-Butylamine

The acid chloride intermediate is subsequently reacted with 2-butylamine to form the target carboxamide. This step typically employs a base such as N,N-diisopropylethylamine (DIPEA) to scavenge hydrochloric acid generated during the reaction.

Standard Amidation Protocol

A solution of the acid chloride in acetonitrile (1.25 mL) is added dropwise to a mixture of 2-butylamine (69 mg) and DIPEA (0.044 mL) at room temperature. After stirring for 90 hours, the crude product is diluted with dichloromethane, washed with aqueous sodium chloride, and purified via solid-phase extraction (SPE) using NH2 cartridges. This method yields N-butan-2-yl-2-methylfuran-3-carboxamide as a beige solid with a molecular ion peak at m/z 181.23 (MH+), confirming successful amidation.

Solvent and Temperature Optimization

Comparative studies reveal that replacing acetonitrile with toluene reduces reaction time to 6 hours without compromising yield. Elevated temperatures (60°C) further accelerate the process, though prolonged heating risks racemization or decomposition.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and cost efficiency. Continuous flow reactors enable rapid mixing of 2-methylfuran-3-carboxylic acid with thionyl chloride at 70°C, achieving residence times of <10 minutes. The acid chloride is then directly coupled with 2-butylamine in a second reactor module, minimizing intermediate isolation steps.

Catalyst Selection

Palladium catalysts, though effective in analogous benzofuran systems, are unnecessary for this straightforward amidation. Instead, industrial workflows use stoichiometric DIPEA to ensure complete conversion.

Purification and Quality Control

Large-scale batches are purified via fractional distillation under reduced pressure (50–100 mbar) to remove excess thionyl chloride and DMF. Final products are analyzed using high-performance liquid chromatography (HPLC) to verify purity >98%.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for oxalyl chloride- and thionyl chloride-mediated syntheses:

Cost-Benefit Considerations

-

Oxalyl Chloride : Higher reagent cost offset by shorter reaction times and lower energy input.

-

Thionyl Chloride : Economical for bulk production but requires SO2 scrubbing systems.

Mechanistic Insights and Side Reactions

Amidation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

Competing Pathways

-

Hydrolysis : Residual water converts acid chloride back to carboxylic acid, necessitating anhydrous conditions.

-

Ester Formation : Reaction with solvent alcohols (e.g., methanol) is mitigated by using aprotic solvents like acetonitrile.

Chemical Reactions Analysis

Types of Reactions: N-butan-2-yl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring.

Common Reagents and Conditions: Common reagents used in the reactions of N-butan-2-yl-2-methylfuran-3-carboxamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield furan-3-carboxamide derivatives with altered substituents.

Scientific Research Applications

N-butan-2-yl-2-methylfuran-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial and antifungal properties . The compound’s unique structure makes it a valuable candidate for the development of new therapeutic agents. Additionally, it is used in the synthesis of other heterocyclic compounds with potential biological activities.

In the field of environmental chemistry, N-butan-2-yl-2-methylfuran-3-carboxamide is used as a model compound to study photodegradation mechanisms involving singlet oxygen and triplet chromophoric dissolved organic matter . This research helps in understanding the environmental fate of similar compounds and their impact on ecosystems.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially inhibiting key enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-butan-2-yl-2-methylfuran-3-carboxamide with structurally related carboxamide derivatives from the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Core Structure :

- The target compound uses a furan ring, while analogs in the evidence feature benzofuran (fused benzene-furan), which increases aromaticity and may enhance binding affinity to biological targets .

The 2-phenylbutanamido group in introduces steric bulk and aromatic interactions, which could influence receptor selectivity compared to the simpler alkyl chain in the target compound.

Molecular Weight :

- The target compound’s molecular weight is likely lower than benzofuran analogs (e.g., 394.47 g/mol for ), suggesting better bioavailability and blood-brain barrier penetration.

Synthetic Accessibility: Benzofuran derivatives often require multi-step synthesis (e.g., cyclization of substituted phenols), whereas furan-3-carboxamides like the target compound may be synthesized via direct amidation of pre-functionalized furan precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.